![molecular formula C23H20N6OS B2408031 (3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1105241-97-1](/img/structure/B2408031.png)
(3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone
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Description
(3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C23H20N6OS and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Chemical Reactions
Research has demonstrated innovative approaches to synthesizing complex heterocyclic compounds that share structural features with the queried compound. For instance, studies on the synthesis of various substituted tetrahydroquinazolinones and their derivatives highlight methodologies that could potentially be applied to or derived from the synthesis of our compound of interest. These methodologies are crucial for developing pharmacologically active compounds and understanding their reaction mechanisms under different conditions (Dalai et al., 2006).
Potential in Drug Discovery and Biological Studies
Compounds containing isoquinoline and triazole moieties are often explored for their biological activities. For example, research into new compounds for imaging in Parkinson's disease uses structural analogs to synthesize potential PET imaging agents (Wang et al., 2017). This underscores the relevance of such compounds in developing tools for medical diagnostics and understanding neurological diseases.
Photophysical Properties and Materials Science
Studies on metalated Ir(III) complexes based on luminescent diimine ligands, including those with isoquinoline systems, reveal their photophysical properties, which have implications for developing organic light-emitting diodes (OLEDs) and other photonic materials (Shakirova et al., 2018). Such research indicates the potential application of the compound within materials science, particularly in the creation of luminescent materials.
Theoretical and Computational Chemistry
Theoretical studies and computational models offer insights into the chemical behavior and potential applications of complex molecules. For instance, the exploration of tautomerism and metal complexation in related compounds provides a basis for understanding the chemical and physical properties of novel compounds, including potential catalytic activities and interactions with metal ions (Jones et al., 2013).
properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazol-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6OS/c30-22(28-14-11-17-7-4-5-8-18(17)15-28)21-20(16-31-23-24-12-6-13-25-23)29(27-26-21)19-9-2-1-3-10-19/h1-10,12-13H,11,14-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRJSQPPUYPVOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)CSC5=NC=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-dihydroisoquinolin-2(1H)-yl)(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone |
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